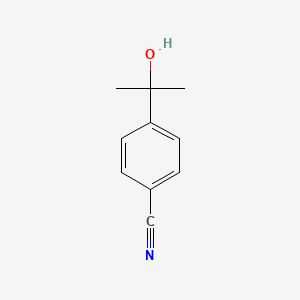

4-(2-Hydroxypropan-2-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDCEKDPEOIGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343405 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77802-22-3 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Hydroxypropan 2 Yl Benzonitrile and Its Analogs

Established Synthetic Pathways

Traditional synthetic strategies provide reliable and well-documented routes to 4-(2-hydroxypropan-2-yl)benzonitrile and related structures. These pathways can be broadly categorized into direct, single-step transformations and more classical multi-step approaches.

A highly efficient and atom-economical approach to synthesizing tertiary alcohols like this compound is the direct hydroxylation of unactivated tertiary C-H bonds. Ruthenium-based catalysts have emerged as powerful tools for this transformation. sci-hub.stnih.gov This method typically involves the oxidation of a suitable precursor, such as 4-isopropylbenzonitrile, where the tertiary benzylic C-H bond is selectively converted to a hydroxyl group.

Table 1: Ruthenium-Catalyzed C-H Hydroxylation Systems

| Catalyst Precursor | Ligand | Co-oxidant | Key Features |

|---|---|---|---|

| RuCl₃ | Pyridine | KBrO₃ | Effective for a range of substrates with polar functional groups; operationally simple. sci-hub.stnih.gov |

Multi-step syntheses offer a versatile and conventional approach, starting from readily available benzonitrile (B105546) derivatives. A common and effective strategy involves the use of organometallic reagents, particularly Grignard reagents, to construct the desired 2-hydroxypropan-2-yl group.

One such pathway begins with a 4-substituted benzonitrile that contains a carbonyl group or a precursor to it. For instance, the synthesis can start from 4-formylbenzonitrile or 4-acetylbenzonitrile. A more direct route involves the reaction of methyl 4-cyanobenzoate with at least two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide). The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but is immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon aqueous workup.

Alternatively, a related synthesis for an analog, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, utilizes a Grignard reaction with CH₃MgBr on an ester intermediate to create the tertiary alcohol functionality. jocpr.com This highlights the robustness of the Grignard reaction for installing the 2-hydroxypropan-2-yl group onto aromatic systems bearing an appropriate electrophilic site.

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier product purification, and often, enhanced reaction rates. While specific solvent-free syntheses for this compound are not widely documented, the principle has been successfully applied to the synthesis of related aromatic compounds. For example, the base-catalyzed Claisen-Schmidt condensation to produce chalcones has been effectively performed under solvent-free conditions using microwave irradiation, resulting in high yields in a short timeframe. researchgate.net This demonstrates the potential for applying similar solventless techniques to key steps in the synthesis of benzonitrile derivatives, such as condensation or coupling reactions.

Replacing traditional organic solvents with environmentally benign media, such as water, is another cornerstone of green synthesis. Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and improves the economic viability of a process.

The synthesis of benzonitriles via the ammoxidation of alkylbenzenes is an industrially important process where green catalytic systems have been developed. medcraveonline.com For instance, transition metal oxide clusters (e.g., V, Mo, Ni) fabricated within the pores of β-zeolites serve as highly selective catalysts. medcraveonline.com This method effectively suppresses combustion side-reactions and allows for high selectivity to the desired nitrile. medcraveonline.com Similarly, vanadium phosphate (VPO) catalysts have been employed for the eco-friendly gas-phase ammoxidation of p-nitrotoluene to p-nitrobenzonitrile, demonstrating the utility of heterogeneous catalysts in producing functionalized benzonitriles. rsc.org

Table 2: Examples of Green Catalytic Systems for Benzonitrile Synthesis

| Catalytic System | Reaction Type | Benign Medium | Key Advantage |

|---|---|---|---|

| Transition Metal Oxides in β-Zeolite | Ammoxidation | Gas Phase | High selectivity and suppression of side-reactions; reusable catalyst. medcraveonline.com |

The use of alternative energy sources like microwaves and ultrasound can significantly enhance chemical reactions, leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govnih.gov

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. This has been successfully applied to various syntheses, including the preparation of indole and benzimidazole derivatives. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates. nih.gov It has been used for the synthesis of various heterocyclic compounds and chalcones. researchgate.netnih.gov The combination of microwave pretreatment followed by ultrasound-assisted reaction has also been explored as a highly efficient, energy-saving green process. nih.gov These techniques could be applied to accelerate rate-limiting steps in both direct and multi-step syntheses of this compound.

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Related Compounds

| Method | Typical Reaction Time | Energy Source | Key Advantage |

|---|---|---|---|

| Conventional Heating | Hours to Days | Thermal (e.g., oil bath) | Well-established and widely accessible. |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. |

Synthesis of Key Precursors and Starting Materials Relevant to this compound

The synthesis of this compound relies on the availability of appropriately functionalized benzonitrile precursors. The strategic placement of functional groups on the aromatic ring is crucial for the eventual introduction of the 2-hydroxypropan-2-yl moiety. Key starting materials often include benzonitriles substituted at the para-position with a group that can be converted into the tertiary alcohol. Common precursors include 4-formylbenzonitrile, 4-acetylbenzonitrile, and various halogenated benzonitriles which serve as handles for carbon-carbon bond formation.

One significant precursor is the organometallic reagent, 4-cyanophenylzinc bromide. This compound is typically prepared from 4-bromobenzonitrile. The synthesis involves a halogen-lithium exchange at low temperatures, followed by transmetalation with a zinc salt, such as zinc bromide (ZnBr₂). orgsyn.org This organozinc reagent is valuable for its ability to participate in nucleophilic addition reactions.

Another critical starting material is 4-formylbenzonitrile. This aldehyde can be transformed into the target tertiary alcohol through a Grignard reaction involving the addition of two equivalents of a methylating agent like methylmagnesium bromide. Alternatively, 4-formylbenzonitrile can be used in other olefination reactions to build different carbon skeletons, as demonstrated in the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) via a Wittig-type reaction. orgsyn.org The synthesis of nitrile compounds from their corresponding aldehydes, such as converting p-hydroxybenzaldehyde to p-cyanophenol, is a well-established process, often involving hydroxylamine in formic acid. epo.org

4-Cyanobenzenethiol is another precursor utilized in the synthesis of various analogs. nih.gov For instance, it has been used in glycosylation reactions to produce thioglycosides. nih.gov The synthesis of related compounds often involves precursors like 4-bromobenzonitrile, which can be converted to other functional groups. For example, 4-amino-2-(trifluoromethyl)benzonitrile can be converted to 4-bromo-2-(trifluoromethyl)benzonitrile via a Sandmeyer-type reaction. google.comgoogle.com

The table below summarizes key precursors and their typical synthetic routes.

| Precursor/Starting Material | Typical Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| 4-Cyanophenylzinc bromide | Halogen-lithium exchange followed by transmetalation | 4-Bromobenzonitrile, Butyllithium, Zinc Bromide | orgsyn.org |

| 4-Formylbenzonitrile | Used as a starting material for olefination or Grignard reactions | Triphenylphosphine (B44618), Potassium 2-bromo-2,2-difluoroacetate | orgsyn.org |

| p-Cyanophenol | Conversion from the corresponding aldehyde | p-Hydroxybenzaldehyde, Hydroxylamine sulfate, Formamide | epo.org |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | Diazotization of the corresponding amine followed by substitution | 4-Amino-2-(trifluoromethyl)benzonitrile, Sodium nitrite, Copper(I) bromide | google.comgoogle.com |

Isolation and Purification Techniques in Synthetic Protocols

The isolation and purification of this compound and its intermediates are critical steps to ensure the final product's purity. A variety of standard and specialized techniques are employed, tailored to the physical and chemical properties of the compounds, such as their state (solid or liquid), polarity, and thermal stability.

Common Purification Techniques:

| Technique | Principle | Application |

| Distillation | Separation based on differences in boiling points of components in a liquid mixture. simsonpharma.com | Used for purifying liquid compounds or solvents. Simple distillation is suitable for large boiling point differences (>50°C), while vacuum distillation is employed for high-boiling (>150°C) or thermally sensitive compounds to lower their boiling point. simsonpharma.comrochester.edu |

| Recrystallization | Relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures. simsonpharma.com | A primary method for purifying crude solid products. The process involves dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution. acs.org |

| Chromatography | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. | Widely used for both purification (preparative) and analysis (analytical). Column chromatography with silica gel is common for separating compounds with different polarities. |

| Extraction | Separation of compounds based on their differing solubilities in two immiscible liquid phases. simsonpharma.com | Frequently used during the work-up of a reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. orgsyn.org |

For tertiary alcohols like this compound, specific washing and adsorption techniques can be particularly effective. The purification of tertiary alcohols can sometimes be achieved by extraction and washing with an aqueous sodium hydroxide (B78521) (NaOH) solution to remove acidic impurities. researchgate.net Another method for purifying aromatic alcohols involves treatment with mineral oils or waxes, where impurities are selectively dissolved. google.com

In some cases, solid adsorbents are used. For instance, tertiary butyl alcohol can be purified by passing it through a bed of solid adsorbents like aluminum oxide and a large-pore zeolite, which are effective at removing a range of impurities including water, ketones, and other alcohols. google.com

The work-up procedure following a synthesis often involves a sequence of these techniques. For example, after quenching a reaction, the mixture is typically transferred to a separatory funnel for liquid-liquid extraction with an organic solvent like diethyl ether. orgsyn.orgorgsyn.org The combined organic layers are then washed with aqueous solutions (e.g., water, brine, or 10% LiCl solution) to remove water-soluble impurities. orgsyn.orgorgsyn.org Finally, the organic solution is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be further purified by distillation, recrystallization, or chromatography. orgsyn.org

Spectroscopic and Structural Elucidation of 4 2 Hydroxypropan 2 Yl Benzonitrile

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2-Hydroxypropan-2-yl)benzonitrile, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected.

The aromatic region would feature two signals, appearing as doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitrile group are expected to be downfield (at a higher chemical shift) compared to the protons ortho to the alkyl group due to the electron-withdrawing nature of the nitrile. The two methyl groups of the 2-hydroxypropan-2-yl moiety are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton would also produce a singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | Doublet (d) | 2H | Aromatic H (ortho to -CN) |

| ~7.50 | Doublet (d) | 2H | Aromatic H (ortho to -C(CH₃)₂OH) |

| Variable | Singlet (s) | 1H | -OH |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, eight distinct signals are anticipated.

The nitrile carbon appears at a characteristic downfield shift. The aromatic ring shows four signals: two for the protonated carbons and two for the quaternary (ipso) carbons. The carbon attached to the nitrile group (C1) and the carbon attached to the hydroxypropyl group (C4) have distinct chemical shifts. The quaternary carbon of the 2-hydroxypropan-2-yl group is also readily identified, as is the signal for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C4 (ipso, attached to alkyl group) |

| ~132 | C2/C6 (Aromatic CH) |

| ~125 | C3/C5 (Aromatic CH) |

| ~119 | -CN (Nitrile) |

| ~112 | C1 (ipso, attached to -CN) |

| ~72 | -C(OH) |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by showing correlations between different nuclei. emsdiasum.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emsdiasum.com For this molecule, a key correlation would be observed between the two sets of aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. emsdiasum.com This would definitively link the aromatic proton signals at ~7.65 ppm and ~7.50 ppm to their respective carbon signals (~132 ppm and ~125 ppm) and the methyl proton signal (~1.60 ppm) to its carbon signal (~31 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule and assigning quaternary carbons. emsdiasum.com Key HMBC correlations would include:

The methyl protons (~1.60 ppm) showing a correlation to the quaternary carbinol carbon (~72 ppm) and the ipso-aromatic carbon C4 (~150 ppm).

The aromatic protons showing correlations to neighboring and ipso-carbons, confirming the substitution pattern and the position of the nitrile group. For instance, the protons at ~7.50 ppm should show a correlation to the quaternary carbon C1 (~112 ppm).

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. The molecular formula of this compound is C₁₀H₁₁NO, which corresponds to a monoisotopic mass of 161.084064 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 161.

Key fragmentation pathways would likely involve the energetically favorable cleavage of the benzylic C-C bond and the loss of stable neutral molecules:

A prominent fragment would be observed at m/z = 146 , corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. This [M-15]⁺ ion is a common feature for molecules containing an isopropyl group.

Another significant fragmentation could be the loss of water (H₂O) from the molecular ion, leading to a peak at m/z = 143 ([M-18]⁺).

Cleavage of the bond between the aromatic ring and the side chain could lead to the formation of a cyanophenyl cation or related fragments. The fragmentation of benzonitrile (B105546) itself often involves the loss of HCN. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are crucial techniques for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational modes. The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the IR spectrum around 2220-2260 cm⁻¹. In the Raman spectrum, this stretching vibration would also be clearly visible. The hydroxyl (O-H) group of the tertiary alcohol would produce a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. The precise position and shape of this band would be dependent on the extent of intermolecular or intramolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol would be expected in the 1150-1250 cm⁻¹ region. Additionally, characteristic peaks for the aromatic benzene ring, including C-H stretching above 3000 cm⁻¹ and ring stretching vibrations (C=C) in the 1450-1600 cm⁻¹ region, would be anticipated.

A comparative analysis with simpler, related molecules can provide an estimation of where these peaks might appear. For instance, the nitrile stretch in benzonitrile is a well-documented spectroscopic marker. researchgate.netchemicalbook.comnist.gov Similarly, studies on p-substituted phenols and related alcohols provide a basis for predicting the behavior of the hydroxyl group. nist.gov However, without direct experimental spectra, a detailed assignment of frequencies for this compound remains speculative.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzonitrile moiety in this compound contains a π-electron system that would give rise to characteristic absorption bands in the UV region. Typically, substituted benzenes show a strong primary band (E2-band) below 200 nm and a weaker secondary band (B-band) around 254 nm. The presence of the nitrile and the hydroxypropyl group as substituents on the benzene ring would be expected to cause a bathochromic (red) shift of these absorption maxima (λmax) compared to unsubstituted benzene. The exact positions and intensities (molar absorptivity, ε) of these bands would be needed to fully characterize the electronic structure of the molecule. Theoretical studies on related chromophores have been used to predict such spectra, but specific experimental data for this compound are not available. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would reveal how the molecules pack in the solid state. A key feature of interest would be the intermolecular interactions, which govern the crystal lattice. The presence of a hydroxyl group as a hydrogen bond donor and the nitrile group as a potential hydrogen bond acceptor suggests that hydrogen bonding would be a dominant intermolecular force. It would be important to determine if the O-H group forms hydrogen bonds with the nitrogen atom of a neighboring molecule, the oxygen atom of another hydroxyl group, or if it participates in other types of interactions. The nature of these hydrogen bonds (e.g., forming chains, dimers, or more complex networks) would be a primary focus of the analysis. While studies of other nitrile-containing compounds show varied hydrogen bonding patterns, the specific arrangement for this compound is unknown. scispace.comnih.gov

Computational and Theoretical Investigations of 4 2 Hydroxypropan 2 Yl Benzonitrile

Theoretical Molecular Descriptors and Their Derivation

Prediction of Topological and Electronic Properties

The topological and electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics. nih.gov For a molecule like 4-(2-hydroxypropan-2-yl)benzonitrile, these properties dictate its reactivity, intermolecular interactions, and spectroscopic signatures.

Topological Properties: The theory of Atoms in Molecules (AIM) can be used to analyze the electron density to define chemical bonds and atomic interactions. nih.gov This analysis reveals critical points in the electron density that characterize the nature of bonding, from covalent to ionic or hydrogen bonding. nih.gov For this compound, the electron density and its Laplacian at the bond critical points would provide quantitative measures of bond strength and type.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Other predictable electronic properties include electron affinity, ionization potential, and the distribution of electrostatic potential, which highlights the electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions. aip.org

Below is a hypothetical data table illustrating the kind of electronic properties that can be calculated for this compound using DFT methods, based on typical values for similar aromatic compounds.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are not derived from a specific computational study on this compound.

Correlation with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental findings to validate both the computational model and the experimental interpretation. For this compound, computational methods can predict various types of spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C≡N bond in the nitrile group or the O-H stretch of the hydroxyl group. By comparing the calculated IR spectrum with an experimental one, chemists can assign the observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment around each nucleus. Correlation of these theoretical shifts with experimental NMR data is a powerful tool for structure elucidation and confirmation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions.

The following table demonstrates how theoretical spectroscopic data for this compound could be presented and correlated with hypothetical experimental data.

| Spectroscopic Data | Calculated Value | Experimental Value (Hypothetical) | Assignment |

| IR Frequency (C≡N stretch) | 2235 cm⁻¹ | 2230 cm⁻¹ | Nitrile group vibration |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ | Hydroxyl group vibration |

| ¹³C NMR Chemical Shift (CN) | 118 ppm | 119 ppm | Nitrile carbon |

| ¹H NMR Chemical Shift (OH) | 2.5 ppm | 2.6 ppm | Hydroxyl proton |

| UV-Vis λmax | 275 nm | 278 nm | π → π* transition in the benzene (B151609) ring |

Note: The values in this table are for illustrative purposes and are not from a published study on this compound.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Analysis in Benzonitrile-Related Transformations

The transition state is a fleeting, high-energy structure that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. dntb.gov.ua The study of transition states is crucial for understanding reaction rates and mechanisms. dntb.gov.ua For reactions involving benzonitrile (B105546) derivatives, such as nucleophilic additions to the nitrile group or electrophilic aromatic substitutions, computational methods can locate and characterize the transition state structures.

For instance, in a reaction involving the hydrolysis of the nitrile group of this compound to form the corresponding amide or carboxylic acid, computational analysis could identify the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the nitrile carbon. The geometry, vibrational frequencies, and electronic structure of this transition state would reveal key details about the reaction mechanism.

Energy Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile, often depicted as a reaction coordinate diagram, provides a quantitative understanding of the reaction's thermodynamics and kinetics.

The following table outlines a hypothetical energy profile for a generic reaction of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials |

| Transition State 1 | +25 | Energy barrier for the first step |

| Intermediate | +10 | A metastable species formed during the reaction |

| Transition State 2 | +30 | Energy barrier for the second step |

| Products | -15 | Final products of the reaction |

Note: This table represents a generic, illustrative energy profile and is not based on a specific calculated reaction of this compound.

Chemical Reactivity and Transformation Pathways of 4 2 Hydroxypropan 2 Yl Benzonitrile

Oxidation Reactions

While tertiary alcohols are typically resistant to oxidation under standard conditions, the benzylic position of the alcohol in 4-(2-hydroxypropan-2-yl)benzonitrile makes it susceptible to specific oxidative processes. libretexts.org

The tertiary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 4-acetylbenzonitrile. This transformation requires specific oxidizing agents capable of cleaving the C-C bond or proceeding through a different mechanism than typical alcohol oxidation which requires an alpha-hydrogen. However, the more common reaction for benzylic alcohols is oxidation to carbonyl compounds. acs.orgresearchgate.net For tertiary benzylic alcohols, this would imply the formation of a ketone with the loss of a methyl group, a process that is less straightforward than the oxidation of primary or secondary alcohols.

More specialized methods, such as those employing iron(II) complexes with H₂O₂ as the oxidant, have been developed for the selective oxidation of tertiary C-H bonds, which can be adapted for such transformations. acs.org Another approach involves palladium-based catalysts, which have shown efficacy in the aerobic oxidation of various benzyl (B1604629) alcohol derivatives to their corresponding aldehydes or ketones. researchgate.net The presence of electron-withdrawing groups, such as the nitrile group in this compound, can influence the reaction's feasibility and rate. researchgate.net

Table 1: Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent/System | Product Type | Notes |

|---|---|---|

| Pyrazinium dichromate (PzDC) | Aldehydes (from primary) | Acid-catalyzed reaction. asianpubs.org |

| Chromium Trioxide (CrO₃) | Ketones (from secondary) | Tertiary alcohols are generally unreactive. libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehydes (from primary) | Milder alternative to chromium reagents. libretexts.org |

| Pd/AlO(OH) nanoparticles | Aldehydes or Ketones | Heterogeneous catalyst, works under mild conditions. researchgate.net |

| Iron(II) complexes / H₂O₂ | Ketones | Can oxidize tertiary C-H bonds. acs.org |

The mechanism of oxidation for benzylic alcohols often depends on the chosen reagent. For chromium(VI)-based oxidants like pyrazinium dichromate (PzDC) in an acidic medium, the reaction is believed to proceed through several key steps. asianpubs.orgorientjchem.org

Formation of a Chromate (B82759) Ester : The first step involves the reaction between the alcohol and the protonated Cr(VI) species to form a chromate ester. This is typically a fast pre-equilibrium step. asianpubs.orgorientjchem.org

Rate-Determining Step : The subsequent breakdown of this chromate ester is the slow, rate-determining step. Evidence from kinetic isotope effect studies on similar benzylic alcohols suggests this step involves the transfer of a hydride ion via a cyclic transition state. asianpubs.org

Product Formation : The process results in the formation of the carbonyl compound and a reduced chromium species (Cr(IV)), which undergoes further reactions to ultimately form stable Cr(III). imperial.ac.uk

The reaction is generally acid-catalyzed, as the protonated Cr(VI) species is a more potent oxidant. asianpubs.orgorientjchem.org The rate of oxidation is also influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups, like the nitrile group, retard it. researchgate.netorientjchem.org This is because the rate-determining step involves the development of positive charge on the benzylic carbon.

Functional Group Interconversions on the Benzonitrile (B105546) Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into other important chemical moieties, primarily amines and carboxylic acids. vanderbilt.eduslideshare.net

One of the most significant transformations is the reduction of the nitrile to a primary amine . This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.eduncert.nic.in This reaction converts this compound into 4-(2-hydroxypropan-2-yl)benzylamine, a compound with a primary amine group that can undergo further reactions. This process is considered an "ascent of amine series" as it adds a -CH₂NH₂ group. ncert.nic.in

Another key interconversion is the hydrolysis of the nitrile to a carboxylic acid . This can be carried out under either acidic or basic conditions, followed by neutralization. The reaction proceeds via an amide intermediate. This would transform this compound into 4-(2-hydroxypropan-2-yl)benzoic acid.

Reactions Involving the Hydroxypropan-2-yl Group (e.g., Eliminations, Substitutions)

The tertiary alcohol group is prone to elimination and substitution reactions, particularly under acidic conditions.

Elimination Reactions: Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. byjus.com When this compound is treated with a strong acid (e.g., sulfuric acid) and heat, it can undergo an E1 elimination reaction. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a stable tertiary benzylic carbocation. A proton is then abstracted from an adjacent carbon (a methyl group in this case) to form an alkene. The major product of this reaction would be 4-(prop-1-en-2-yl)benzonitrile.

Substitution Reactions: The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. mit.edu This can be accomplished by reacting the alcohol with reagents like sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters (tosylates, mesylates). vanderbilt.edu These esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ1 or Sₙ2 reaction, depending on the conditions, to introduce new functional groups at that position.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents. wikipedia.org

Electrophilic Aromatic Substitution (SₑAr): The reactivity of the ring towards electrophiles is influenced by two competing factors:

The 2-hydroxypropan-2-yl group is an alkyl group, which is an activating substituent. It donates electron density to the ring via an inductive effect and hyperconjugation, directing incoming electrophiles to the ortho and para positions. msu.edu

The nitrile group (-CN) is a strongly deactivating substituent due to its electron-withdrawing inductive and resonance effects. libretexts.org It directs incoming electrophiles to the meta position. youtube.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -C(CH₃)₂OH (Alkyl) | Activating | Ortho, Para |

| -CN (Nitrile) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are generally electron-rich and thus unreactive towards nucleophiles. wikipedia.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halide). libretexts.org The nitrile group is a strong electron-withdrawing group that can stabilize the negative charge in the Meisenheimer complex intermediate formed during an SₙAr reaction, particularly when it is ortho or para to the leaving group. wikipedia.orglibretexts.org

The parent molecule, this compound, does not have a suitable leaving group on the aromatic ring, so it will not undergo SₙAr reactions directly. However, if a derivative, such as 2-chloro-4-(2-hydroxypropan-2-yl)benzonitrile, were used, the chlorine atom could potentially be displaced by a strong nucleophile. The activating effect of the nitrile group at the para position would facilitate this reaction.

Derivatives and Analogs of 4 2 Hydroxypropan 2 Yl Benzonitrile: Synthesis and Research

Design and Synthesis of Substituted Derivatives

The core structure of 4-(2-hydroxypropan-2-yl)benzonitrile offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

Modifications on the Phenyl Ring (e.g., Halogenation, Alkylation)

The aromatic ring of this compound is a prime target for substitution to modulate electronic and steric properties. While specific literature detailing the direct halogenation or alkylation of this compound is limited, general synthetic routes for analogous substituted benzonitriles are well-established.

Halogenation can be achieved through electrophilic aromatic substitution reactions. For instance, the synthesis of halogenated hydroxybenzonitriles can be accomplished by reacting a halogenated benzonitrile (B105546) precursor with an alkali metal alkoxide. google.com This approach involves a nucleophilic aromatic substitution where the halogen is displaced by a hydroxyl group precursor. Similarly, processes for the ring halogenation of structurally related phenols, such as 2,2-bis-(4-hydroxyphenyl)-propane, have been developed. google.com

Alkylation of the phenyl ring, typically via Friedel-Crafts reactions, introduces alkyl groups that can enhance lipophilicity and influence molecular interactions. The synthesis of compounds like 4-fluoro-2-methylbenzonitrile (B118529) demonstrates the feasibility of incorporating both halogen and alkyl substituents onto a benzonitrile scaffold. ossila.com These established methods provide a foundational framework for the prospective synthesis of halogenated and alkylated derivatives of this compound.

Table 1: Examples of Substituted Benzonitrile Derivatives This table is based on data from related substituted benzonitriles.

| Compound Name | Substitution Pattern | Potential Synthetic Precursor | Reference |

|---|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | Fluorine at C4, Methyl at C2 | 2-Methylbenzonitrile | ossila.com |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine at C2, Pyrazole at C4 | 2-Chloro-4-bromobenzonitrile | google.com |

| 2-Hydroxybenzonitrile (B42573) | Hydroxyl at C2 | 2-Halobenzonitrile | google.com |

| 4-Hydroxybenzonitrile | Hydroxyl at C4 | 4-Halobenzonitrile | google.com |

Alterations of the Hydroxypropan-2-yl Side Chain (e.g., Fluoro-derivatives)

Modification of the 2-hydroxypropan-2-yl side chain, particularly through fluorination, is a key strategy for altering the metabolic stability and electronic properties of the molecule. The introduction of fluorine atoms can block sites of oxidative metabolism and modulate the acidity of the hydroxyl group.

A relevant example is the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile. nih.govorgsyn.org This transformation is achieved through a Wittig-type olefination reaction. In this process, 4-formylbenzonitrile reacts with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. orgsyn.org The reaction proceeds via an oxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired gem-difluoroalkene and triphenylphosphine oxide. orgsyn.org This method highlights a viable pathway for introducing fluorine into the side chain of a benzonitrile core structure.

Derivatization of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into several other functionalities, significantly broadening the chemical space of derivatives. researchgate.net These transformations are generally high-yielding and proceed under well-established reaction conditions. chemistrysteps.comopenstax.orglibretexts.org

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions. openstax.orglibretexts.org Heating the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH) initially yields an amide intermediate (4-(2-hydroxypropan-2-yl)benzamide). chemistrysteps.comlibretexts.org Prolonged reaction under these conditions further hydrolyzes the amide to the corresponding carboxylic acid (4-(2-hydroxypropan-2-yl)benzoic acid) or its salt. libretexts.orglibretexts.org

Reduction to Amines: The nitrile can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the nitrile into a (4-(aminomethyl)phenyl)propan-2-ol. openstax.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Reaction with Organometallic Reagents: Treatment of the nitrile with Grignard or organolithium reagents results in the formation of ketones after an aqueous workup. chemistrysteps.comopenstax.org The organometallic reagent adds to the nitrile carbon, forming an intermediate imine anion, which is then hydrolyzed to the corresponding ketone. libretexts.org For example, reacting this compound with methylmagnesium bromide would yield 1-(4-(2-hydroxypropan-2-yl)phenyl)ethan-1-one after hydrolysis.

Table 2: Common Derivatizations of the Nitrile Group This table outlines general reactions applicable to this compound.

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | chemistrysteps.comlibretexts.org |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylic Acid | openstax.orglibretexts.org |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | openstax.orglibretexts.org |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | chemistrysteps.comlibretexts.org |

Exploration of Isomeric and Homologous Compounds

The synthesis of isomers and homologs of this compound is essential for understanding how the spatial arrangement and size of the functional groups impact the molecule's properties.

Isomeric compounds, where the functional groups are positioned differently on the phenyl ring, have been investigated. For example, the ortho-isomer, 2-hydroxybenzonitrile (salicylonitrile), can be prepared by the dehydration of salicylaldoxime (B1680748) using reagents like acetic anhydride (B1165640) or by reacting salicylaldehyde (B1680747) with hydroxylamine. google.comnih.gov Another example is 4-fluoro-2-(1-hydroxypropan-2-yl)benzonitrile, an isomer where both the side chain attachment point and the hydroxyl position on the side chain are varied relative to a fluorinated analog. nih.gov

Homologous compounds, which differ in the length of the alkyl side chain, have also been synthesized. A notable homolog is 4-(2-hydroxyethyl)benzonitrile, which features a shorter two-carbon side chain. Its synthesis can be achieved through a multi-step reaction sequence involving precursors like 4-cyanobenzyl bromide. chemicalbook.com

Table 3: Comparison of this compound with an Isomer and a Homolog

| Compound Type | Compound Name | Structure | Key Difference | Reference |

|---|---|---|---|---|

| Parent Compound | This compound | HO-C(CH₃)₂-C₆H₄-CN (para) | N/A | chemscene.comepa.gov |

| Isomer | 2-Hydroxybenzonitrile | HO-C₆H₄-CN (ortho) | Positional isomer (hydroxyl group) and different side chain | google.comnih.gov |

| Homolog | 4-(2-Hydroxyethyl)benzonitrile | HO-CH₂CH₂-C₆H₄-CN (para) | Shorter alkyl side chain (ethyl vs. propyl) | chemicalbook.com |

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs are indispensable tools for conducting mechanistic investigations, including studies on metabolic pathways, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and receptor-ligand interactions. While specific syntheses for labeled this compound are not detailed in the provided search results, the compound's relevance as a key intermediate or metabolite of selective androgen receptor modulators (SARMs) like Enobosarm (Ostarine) underscores the importance of such analogs. nih.govnih.gov

The synthesis of radiolabeled SARM analogs for use in imaging studies has been noted as a critical area of research. acs.org The preparation of labeled compounds typically involves incorporating isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or carbon-13 (¹³C) into the molecular structure. This can be achieved by using a labeled precursor at a suitable stage in the synthesis. For example, a ¹⁴C-labeled nitrile group could be introduced using a labeled cyanide source (e.g., K¹⁴CN), or the tertiary alcohol could be constructed using a labeled methyl Grignard reagent (e.g., ¹³CH₃MgI or ¹⁴CH₃MgI).

These labeled analogs allow for sensitive detection and quantification in complex biological matrices. They are essential for determining metabolic fate, identifying metabolites, and measuring binding affinities in receptor assays, thereby providing critical insights into the molecule's mechanism of action. The use of such compounds is crucial for advancing from preclinical characterization to clinical evaluation. nih.govacs.org

Advanced Research Applications of 4 2 Hydroxypropan 2 Yl Benzonitrile As a Chemical Scaffold

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As a precisely functionalized aromatic compound, 4-(2-hydroxypropan-2-yl)benzonitrile serves as a critical starting material or intermediate in multi-step synthetic pathways. Its rigid phenyl backbone and reactive appendages are strategically utilized by chemists to construct larger, more complex molecular architectures.

The structural motif of this compound is a core component of key intermediates used in the synthesis of sartans, a class of angiotensin II receptor blockers for treating hypertension. Notably, it is integral to the formation of intermediates for Olmesartan. jocpr.comnih.govgoogle.com The 4-(2-hydroxypropan-2-yl) portion of the molecule is retained in the final imidazole (B134444) ring structure of the drug.

In the synthesis of Olmesartan, a crucial building block is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comjocpr.comnih.gov Various synthetic routes have been developed to produce this intermediate, often involving the reaction of a precursor dicarboxylate with a methylmagnesium Grignard reagent to form the tertiary alcohol group. jocpr.comsemanticscholar.org this compound represents a strategic precursor, providing the substituted phenyl ring and the tertiary alcohol in a single, stable unit, which can then be elaborated to form the final imidazole intermediate. The nitrile group can be chemically transformed through established methods to participate in the formation of the heterocyclic imidazole ring required for the final drug structure.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Precursor to the Grignard reaction | jocpr.com |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Key imidazole intermediate for alkylation | jocpr.comgoogle.com |

| Trityl Olmesartan Ethyl Ester | Protected form after coupling with the biphenyltetrazole moiety | nih.gov |

| Olmesartan Medoxomil | Final Active Pharmaceutical Ingredient (API) | nih.gov |

Benzonitrile (B105546) derivatives are an important class of compounds in the agrochemical industry, serving as precursors for various pesticides and herbicides. nih.gov The nitrile group is a versatile functional handle that can be converted into other functionalities or act as a key pharmacophore. While specific, large-scale applications of this compound in agrochemicals are not extensively documented in publicly available research, its structural features suggest potential utility. The combination of a stable aromatic ring, a cyano group, and a hydroxyl moiety could be leveraged to develop new active ingredients with specific biological activities. nih.gov

Contributions to Materials Science and Polymer Chemistry

The dual functionality of this compound makes it an attractive candidate for the design of advanced polymers and functional materials. The nitrile and hydroxyl groups can be independently or concertedly exploited to impart specific properties to a material.

The hydroxyl group of this compound provides a reactive site for polymerization. Monomers containing hydroxyl groups, such as hydroxy-functionalized acrylates and styrenes, are widely used in polymer synthesis. radtech.orgchemicalbook.comengconfintl.org This compound could potentially be converted into a vinyl derivative (e.g., 4-(2-hydroxypropan-2-yl)styrene) and then polymerized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu Alternatively, the hydroxyl group can participate in step-growth polymerizations, such as the formation of polyesters or polyurethanes, incorporating the benzonitrile moiety as a pendant group. The presence of the polar nitrile group within the polymer backbone or as a side chain can significantly influence the polymer's properties, including its thermal stability, dielectric constant, and solubility.

Benzonitrile derivatives are being explored for their use in advanced materials, particularly in organic electronics such as Organic Light-Emitting Diodes (OLEDs). chemrxiv.org The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of organic semiconductors. The structure of this compound could be incorporated into larger conjugated systems where the hydroxyl group serves as an anchor point for attachment to surfaces or for building supramolecular structures through hydrogen bonding. nih.gov This self-assembly capability is crucial in creating ordered thin films for electronic devices.

| Functional Group | Potential Role in Polymer/Material Design | Resulting Property |

|---|---|---|

| Tertiary Hydroxyl (-OH) | Site for polymerization (e.g., esterification, etherification); Hydrogen bonding for self-assembly | Incorporation into polyesters, polyethers; Control over morphology and crystallinity |

| Aromatic Nitrile (-C≡N) | Electron-withdrawing group; Coordination site for metal ions; Polar moiety | Tuning of electronic properties for OLEDs; Formation of coordination polymers; Enhanced thermal stability |

Applications in Catalysis Research and Ligand Design

The nitrile functionality is a well-established coordinating group in organometallic chemistry. Benzonitrile itself is often used as a labile ligand in transition metal complexes, which serve as valuable synthetic intermediates in catalysis. patsnap.com The specific structure of this compound offers intriguing possibilities for ligand design.

The nitrogen atom of the nitrile group can coordinate to a metal center, such as nickel or palladium. chemrxiv.orgnih.gov Research has shown that benzonitrile-containing ligands can act as electron-acceptors to promote key catalytic steps like reductive elimination in cross-coupling reactions. nih.govresearchgate.net Furthermore, the hydroxyl group in the para position could allow this compound to function as a bidentate or hemilabile ligand. rsc.orgpurdue.edu The oxygen atom of the alcohol could coordinate to the metal center, forming a stable chelate ring. This secondary interaction can modulate the catalyst's stability, activity, and selectivity in important chemical transformations. The hydroxyl group also provides a handle for covalently attaching the ligand to a solid support, enabling the development of heterogeneous catalysts that are easily recoverable and reusable.

Supramolecular Chemistry and Self-Assembly Studies

The molecular architecture of this compound, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrile group) on a rigid phenyl scaffold, makes it a compelling candidate for studies in supramolecular chemistry and molecular self-assembly. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking nso-journal.org. The specific arrangement of functional groups in this compound allows it to participate in predictable, directional interactions that can guide the formation of well-ordered, higher-level structures.

Aryl nitriles, in particular, have been recognized as versatile components in programming molecular self-assembly and directing solid-state reactions. researchgate.netuiowa.edu The nitrile group can act as a reliable hydrogen-bond acceptor, while the phenyl ring can engage in π-stacking interactions. The additional presence of the 2-hydroxypropan-2-yl group introduces a strong hydrogen-bond donor and steric bulk, providing further control over the geometry and dimensionality of the resulting supramolecular architectures. Research into functionalized benzonitriles has demonstrated their ability to form specific, predictable non-covalent interactions that lead to the formation of complex, key-lock-style host-guest systems. nih.gov These characteristics position this compound as a valuable building block for designing functional materials and complex molecular systems.

Hydrogen Bonding Interactions in Crystal Engineering

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which relies on a thorough understanding of intermolecular interactions. Hydrogen bonding is one of the most powerful and widely used interactions in crystal engineering due to its strength and directionality. In the this compound molecule, the tertiary alcohol's hydroxyl (-OH) group serves as an effective hydrogen bond donor, while the nitrogen atom of the nitrile (-C≡N) group is an effective hydrogen bond acceptor.

The interplay between these two groups can lead to the formation of robust supramolecular synthons—structural units formed by intermolecular interactions. The most anticipated synthon is the O–H···N hydrogen bond. Studies on analogous molecules, such as 4-(4-hydroxyphenyldiazenyl)benzonitrile, have shown that this type of intermolecular O–H···N hydrogen bonding is a dominant interaction in the solid state, generating extended one-dimensional chains within the crystal lattice. nih.gov This provides a strong precedent for the expected behavior of this compound. The formation of such hydrogen-bonded assemblies is a key strategy for controlling molecular packing and, consequently, the physical properties of the resulting crystalline material.

| Donor Group | Acceptor Group | Typical Interaction Type | Potential Supramolecular Structure |

| Hydroxyl (O-H) | Nitrile (N≡C) | Intermolecular Hydrogen Bond (O-H···N) | Chains, Dimers, Sheets |

| Phenyl C-H | Nitrile (N≡C) | Weak Hydrogen Bond (C-H···N) | Network Stabilization |

| Phenyl C-H | Phenyl π-system | C-H···π Interaction | 3D Network Packing |

| Phenyl π-system | Phenyl π-system | π-π Stacking | Columnar or Herringbone Packing |

Formation of Cocrystals and Inclusion Complexes

The functional groups of this compound also make it a prime candidate for forming cocrystals and inclusion complexes, two important strategies for modifying the physicochemical properties of materials. nih.gov

Cocrystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. nih.gov The ability of this compound to act as both a hydrogen bond donor and acceptor allows it to form stable hydrogen-bonded networks with other molecules, known as coformers. For instance, the hydroxyl group can interact with acceptor groups like pyridines or carboxylates on a coformer, while the nitrile group can accept hydrogen bonds from donor groups like carboxylic acids or amides. The benzonitrile moiety itself has been shown to be an excellent structural component for cocrystallization. In one study, a sophisticated supramolecular macrocycle was shown to specifically recognize and form cocrystals with 15 different benzonitrile derivatives, highlighting the reliability of this functional group in forming designed solid-state structures. nih.gov

Inclusion complexes are host-guest systems where one chemical compound (the "guest") is located in the cavity of another (the "host"). The aromatic phenyl ring of this compound is of suitable size and hydrophobicity to act as a guest molecule for various molecular hosts. A common class of hosts are cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.commdpi.com It is well-established that aromatic molecules can be encapsulated within cyclodextrin (B1172386) cavities in aqueous solutions, leading to changes in properties like enhanced solubility and stability. nih.govnih.gov The formation of an inclusion complex would involve the insertion of the benzonitrile portion of the molecule into the host's non-polar cavity, driven primarily by hydrophobic interactions.

Environmental Chemistry: Degradation Pathways and Fate in Academic Research Systems

While specific environmental degradation studies on this compound are not prominent in publicly available research, its environmental fate can be inferred from extensive studies on benzonitrile and other structurally related aromatic nitriles. nih.govportlandpress.com Nitrile compounds are known environmental contaminants, and their degradation is primarily a biological process mediated by microorganisms in soil and water. frontiersin.org

The principal pathway for the microbial degradation of aromatic nitriles is the enzymatic hydrolysis of the cyano (-C≡N) group. This transformation typically occurs via one of two main enzymatic routes:

One-Step Nitrilase Pathway: A nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid (in this case, 4-(2-hydroxypropan-2-yl)benzoic acid) and ammonia. portlandpress.comfrontiersin.org

Two-Step Nitrile Hydratase/Amidase Pathway: First, a nitrile hydratase converts the nitrile to the corresponding amide (4-(2-hydroxypropan-2-yl)benzamide). Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. frontiersin.orgresearchgate.net

Following the initial transformation of the nitrile group, the resulting aromatic carboxylic acid is subject to further microbial degradation. Catabolic pathways for aromatic compounds typically involve enzymatic ring-opening, followed by metabolism through central metabolic pathways like the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. nih.gov

The environmental mobility of this compound can be estimated based on data for the parent compound, benzonitrile. With a moderate soil organic carbon-water (B12546825) partition coefficient (Koc), benzonitrile is expected to have moderate mobility in soil. echemi.com The addition of the polar 2-hydroxypropan-2-yl group might slightly increase its water solubility and potentially alter its mobility profile.

| Parameter | Value (for Benzonitrile) | Implication | Source |

| Biodegradability (Japanese MITI test) | 63.4% of Theoretical BOD in 2 weeks | Readily biodegradable | echemi.com |

| Biodegradation (Bench-scale activated sludge) | 93-98% BOD | High level of degradation in wastewater treatment settings | echemi.com |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 150 (estimated) | Moderate mobility in soil | echemi.com |

Future Research Directions and Perspectives for 4 2 Hydroxypropan 2 Yl Benzonitrile

Development of Novel and Efficient Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. amazonaws.com Future research into the synthesis of 4-(2-Hydroxypropan-2-yl)benzonitrile is expected to focus on developing novel, efficient, and environmentally benign methodologies.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Prospective green synthetic routes could explore:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as bismuth chloride (BiCl₃), under microwave irradiation has shown promise in synthesizing related compounds, offering a potential green alternative. nih.gov The development of bespoke catalysts for the specific synthesis of this compound could lead to higher yields and reduced environmental impact.

Ionic Liquids: Ionic liquids have been utilized as recyclable agents in the synthesis of benzonitriles, serving multiple roles as co-solvent, catalyst, and phase separator. researchgate.netrsc.org This approach eliminates the need for metal salt catalysts and simplifies product separation. researchgate.netrsc.org Research into ionic liquid-based systems for this specific compound could yield a highly efficient and sustainable synthetic pathway.

Solvent-Free and Microwave-Assisted Synthesis: Eliminating organic solvents is a key goal of green chemistry. amazonaws.com Microwave-assisted synthesis, often performed under solvent-free conditions, can accelerate reaction rates and improve energy efficiency. amazonaws.comnih.gov Investigating these techniques for the production of this compound is a promising avenue for future research.

| Synthetic Route | Key Advantages | Potential Challenges |

|---|---|---|

| Heterogeneous Catalysis | Easy catalyst recovery and reusability, reduced waste. | Catalyst deactivation, lower reaction rates compared to homogeneous systems. |

| Ionic Liquid-Based Systems | Recyclable reaction medium, potential for enhanced reactivity and selectivity. researchgate.netrsc.org | High cost of some ionic liquids, potential toxicity and biodegradability concerns. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. amazonaws.comnih.gov | Scalability issues, potential for localized overheating. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified work-up procedures. amazonaws.com | Limited applicability for some reactants, potential for high viscosity and mixing problems. |

In-depth Mechanistic Investigations of Its Transformations and Reactivity

A thorough understanding of the reaction mechanisms governing the transformations and reactivity of this compound is crucial for its effective utilization. The presence of both a tertiary benzylic alcohol and a nitrile group offers a rich landscape for mechanistic exploration.

Future research should focus on:

Ritter Reaction and Related Amidations: The reaction of benzylic alcohols with nitriles, known as the Ritter reaction, is a key transformation. tandfonline.comresearchgate.net Detailed mechanistic studies, including kinetic analysis and computational modeling, could elucidate the precise pathways and intermediates involved in the reactions of this compound.

C-C Bond Cleavage: The cleavage of the C(sp²)–C(sp³) bond in benzylic alcohols is another important reaction pathway that can lead to valuable nitrogen-containing motifs. nih.gov Investigating the factors that control this cleavage for this compound could open up new synthetic possibilities.

Catalytic Amination: Direct amination of benzylic alcohols offers an atom-economical route to amines. researchgate.net Mechanistic studies of such reactions catalyzed by various metals could provide insights into the role of the catalyst and the nature of the active species.

Expansion of Applications in Emerging Fields of Chemical Science

While the current applications of this compound are not extensively documented, its structural motifs suggest potential utility in several emerging fields.

Future research could explore its application in:

Medicinal Chemistry: Benzonitrile-containing compounds are prevalent in pharmaceuticals, acting as key pharmacophores in a range of drugs. ontosight.ainih.gov The structural features of this compound make it an interesting scaffold for the development of new therapeutic agents.

Materials Science: Benzonitrile (B105546) derivatives are being investigated for their use in advanced materials, such as organic light-emitting diodes (OLEDs). The specific properties of this compound could be harnessed in the design of novel functional materials.

Supramolecular Chemistry: The benzonitrile moiety can participate in non-covalent interactions, making it a valuable component in the design of supramolecular assemblies. nih.gov The ability of this compound to form host-guest complexes or self-assemble into ordered structures warrants investigation.

Advanced Computational-Experimental Integration for Predictive Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach to understanding and predicting the properties and reactivity of molecules. For this compound, this integrated approach can accelerate research and development.

Future research directions include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, vibrational spectra, and reactivity of benzonitrile derivatives. derpharmachemica.comutexas.edu Applying DFT to this compound can help in understanding its properties and predicting its behavior in various chemical environments.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in the liquid phase and its interactions with other molecules. chemrxiv.orgresearchgate.net This can provide information on its solvation properties and its potential to form aggregates or other organized structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their structural features with their activity. frontiersin.org This can aid in the design of more potent compounds.

| Computational Method | Experimental Technique | Synergistic Outcome |

|---|---|---|

| DFT Calculations | Spectroscopic analysis (IR, Raman, NMR) | Accurate assignment of spectral features and understanding of electronic structure. derpharmachemica.com |

| Reaction Pathway Modeling | Kinetic studies and product analysis | Elucidation of reaction mechanisms and identification of key intermediates and transition states. |

| Molecular Docking | In vitro biological assays | Prediction of binding modes and affinities to biological targets, guiding the design of new bioactive molecules. |

Design of Next-Generation Derivatives for Specific Research Endeavors

The core structure of this compound provides a versatile platform for the design and synthesis of next-generation derivatives with tailored properties for specific research applications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, SARs can be established. nih.gov This is a cornerstone of drug discovery and can lead to the identification of compounds with improved potency and selectivity.

Fluorinated Analogues: The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. The synthesis of fluorinated derivatives of this compound could lead to compounds with enhanced metabolic stability or unique electronic properties.

Bioisosteric Replacements: Replacing the nitrile or hydroxyl group with other functional groups that have similar steric and electronic properties (bioisosteres) can lead to derivatives with improved pharmacokinetic profiles or novel biological activities.

Q & A

Basic Research Question

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Spectroscopy :

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 74.5%, H: 6.8%, N: 8.7%) .

What role does this compound play in developing organic electronic materials?

Advanced Research Question

The nitrile and hydroxy groups enable applications in:

- OLEDs : As a precursor for emissive layer dopants. Derivatives like carbazole-functionalized benzonitriles exhibit high external quantum efficiency (EQE >20%) in non-doped devices .

- Coordination Polymers : The nitrile group can bind to metal centers (e.g., Ir, Pt) to form luminescent complexes for sensors or catalysts .

Methodological Insight : - Functionalize via Suzuki-Miyaura coupling to attach π-conjugated moieties (e.g., phenanthroimidazole) .

- Optimize solubility using alkyl chain modifications (e.g., propyl groups) for thin-film processing .

How can computational chemistry predict the compound’s reactivity or stability?

Advanced Research Question

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the nitrile group) using Gaussian or ORCA software. Calculate activation energies to identify kinetic bottlenecks .

- Molecular Dynamics (MD) : Model aggregation behavior in solvents (e.g., chloroform vs. DMSO) to predict crystallization tendencies .

- Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate intermolecular interactions (e.g., hydrogen bonds between –OH and C≡N groups) influencing stability .

What are the best practices for handling and storing this compound in a lab?

Basic Research Question

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation via solvent-wet handling .

- Waste Disposal : Neutralize with dilute NaOH (for acidic byproducts) before incineration .

What strategies modify the compound’s structure for targeted biological activity?

Advanced Research Question

- Pharmacophore Design : Introduce substituents (e.g., fluorophenyl, piperidinyl) to enhance blood-brain barrier penetration or receptor affinity .

- Prodrug Synthesis : Protect the –OH group as an ester (e.g., acetyl) for improved bioavailability, with enzymatic cleavage in vivo .

- Structure-Activity Relationship (SAR) : Test derivatives in vitro (e.g., enzyme inhibition assays) to correlate substituent position (para vs. meta) with activity .

How do solvent polarity and temperature affect the compound’s crystallization behavior?

Advanced Research Question

- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for slow evaporation to grow large single crystals. Non-polar solvents (hexane) yield microcrystalline powders .

- Temperature Gradients : Cooling from 60°C to 25°C at 5°C/hr in ethanol/water (7:3) enhances crystal lattice integrity .

- Polymorph Control : Monitor via PXRD to identify conditions favoring the thermodynamically stable form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products